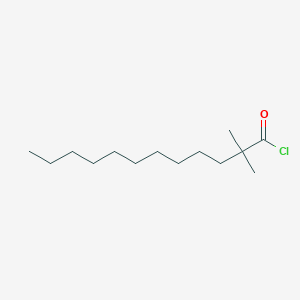

2,2-Dimethyldodecanoyl chloride

Description

2,2-Dimethyldodecanoyl chloride is a branched-chain acyl chloride with a 12-carbon backbone and two methyl groups at the α-position (second carbon). The compound is expected to exhibit properties typical of branched acyl chlorides, such as reduced boiling points compared to straight-chain isomers and steric hindrance influencing reactivity. Its primary applications likely align with other acyl chlorides, serving as intermediates in pharmaceuticals, agrochemicals, and polymer synthesis.

Properties

CAS No. |

60631-34-7 |

|---|---|

Molecular Formula |

C14H27ClO |

Molecular Weight |

246.81 g/mol |

IUPAC Name |

2,2-dimethyldodecanoyl chloride |

InChI |

InChI=1S/C14H27ClO/c1-4-5-6-7-8-9-10-11-12-14(2,3)13(15)16/h4-12H2,1-3H3 |

InChI Key |

NADXKBWZHGIWEB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC(C)(C)C(=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Comparison

| Compound | Molecular Formula | Chain Length | Branching Position | Key Structural Features |

|---|---|---|---|---|

| 2,2-Dimethyldodecanoyl chloride | C₁₃H₂₅ClO (inferred) | C12 | α (C2) | Two methyl groups at C2 |

| Dodecanoyl chloride | C₁₂H₂₃ClO | C12 | None (straight) | Linear carbon chain |

| Pivaloyl chloride | C₅H₉ClO | C3 | α (C2) | Two methyl groups at C2 |

| 2,2-Dimethylbutyryl chloride | C₆H₁₁ClO | C4 | α (C2) | Two methyl groups at C2 |

| Decanoyl chloride | C₁₀H₁₉ClO | C10 | None (straight) | Linear carbon chain |

Key Observations :

Physical and Chemical Properties

Notes:

- *Estimated values for 2,2-dimethyldodecanoyl chloride are based on trends from shorter-chain analogs.

- Branching reduces boiling points: Pivaloyl chloride (C5) boils at 105°C vs. straight-chain pentanoyl chloride (C5) at ~128°C .

- Longer chains (e.g., dodecanoyl) increase thermal stability and viscosity .

Reactivity Trends :

- Steric Effects : Branched acyl chlorides like pivaloyl chloride exhibit slower reaction kinetics in nucleophilic acyl substitutions due to hindered access to the carbonyl carbon . This property is exploited in controlled syntheses, such as peptide coupling, where selectivity is critical.

- Chain Length: Longer chains (e.g., dodecanoyl) enhance lipid solubility, making them suitable for synthesizing lipophilic drugs or surfactants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.